REACTION_CXSMILES
|
CO[C:3]1[C:4]([O:12]C)=[C:5]([N+:9]([O-:11])=[O:10])[CH:6]=[CH:7][CH:8]=1.NC([C:20](O)=[O:21])CCSC.O>CS(O)(=O)=O>[OH:12][C:4]1[CH:3]=[C:8]([O:21][CH3:20])[CH:7]=[CH:6][C:5]=1[N+:9]([O-:11])=[O:10]
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Name
|
|
Quantity
|
30 g
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Type
|
reactant
|
Smiles
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COC=1C(=C(C=CC1)[N+](=O)[O-])OC
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Name
|
|
Quantity
|
31.8 g
|
Type
|
reactant
|
Smiles
|
NC(CCSC)C(=O)O
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Name
|
|
Quantity
|
300 mL
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Type
|
solvent
|
Smiles
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CS(=O)(=O)O
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Name
|
|
Quantity
|
1.5 L
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
the mixture was stirred at rt for 24 h
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
The solution was poured onto ice
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Type
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FILTRATION
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Details
|
The precipitate was filtered
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Type
|
WASH
|
Details
|
washed with water
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Type
|
CUSTOM
|
Details
|
The title compound was collected as a yellow solid (23.1 g, 84%)
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
OC1=C(C=CC(=C1)OC)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |